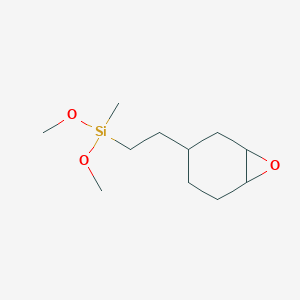

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane

Vue d'ensemble

Description

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is a versatile organosilicon compound known for its epoxy functional group and silane structure. This compound is widely used in various industrial applications, including coatings, adhesives, and sealants, due to its excellent adhesion properties and chemical resistance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-epoxycyclohexyl)ethyl(methyl)dimethoxysilane typically involves the reaction of 3,4-epoxycyclohexyl ethylamine with methyldimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and ensure high purity of the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled addition of reactants, precise temperature control, and efficient separation techniques to obtain the desired product with high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form corresponding oxiranes.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The silane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used.

Major Products Formed:

Oxidation: Oxiranes and other oxygen-containing compounds.

Reduction: Alcohols and other reduced derivatives.

Substitution: Siloxanes and other substituted silanes.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The compound's molecular formula is , with a molecular weight of approximately 246.38 g/mol. It is characterized as a colorless to light yellow liquid that exhibits slight solubility in water (7.4 g/L at 25 °C) and a density of about 1.065 g/mL. The primary mechanism of action involves the formation of covalent bonds between inorganic materials and organic polymers through the epoxy ring's reactivity with hydroxyl groups on inorganic surfaces, while the dimethoxysilane groups hydrolyze to form silanol groups that can condense with other silanols or substrates.

Coatings and Adhesives

One of the most prominent applications of 2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is in the coatings and adhesives industry. It acts as an adhesion promoter that enhances bonding strength between different materials, particularly in epoxy resin formulations. The compound's ability to create strong chemical linkages makes it suitable for high-performance coatings that require durability and resistance to environmental factors.

- Table 1: Performance Characteristics in Coatings

| Property | Value |

|---|---|

| Tensile Strength | 37.95 MPa |

| Bending Strength | 39.10 MPa |

| Thermal Stability | Improved with additives |

| Hydrolytic Stability | High |

Composite Materials

In composite materials, this silane serves as a coupling agent that improves mechanical properties and durability by enhancing the interfacial adhesion between organic resins and inorganic fillers (e.g., glass fibers). This application is particularly valuable in industries such as automotive and aerospace, where lightweight yet strong materials are crucial.

- Case Study: Composite Enhancement

Biomedical Applications

The compound has been explored for its potential in biomedical applications, particularly in drug delivery systems and medical implants. Its ability to modify surfaces enhances cell adhesion and proliferation, making it suitable for coatings on implants that promote biocompatibility.

- Table 2: Biochemical Interaction Properties

| Interaction Type | Effect |

|---|---|

| Cell Adhesion | Enhanced |

| Proliferation | Increased |

| Stability of Drug Delivery | Improved |

Research Applications

In scientific research, this compound is utilized in various studies focused on polymer chemistry, surface modification, and material science. Its role as a coupling agent facilitates the synthesis of novel materials with tailored properties.

Mécanisme D'action

The mechanism by which 2-(3,4-epoxycyclohexyl)ethyl(methyl)dimethoxysilane exerts its effects involves the interaction of its epoxy and silane groups with substrates. The epoxy group reacts with nucleophiles, while the silane group forms strong bonds with inorganic materials, leading to enhanced adhesion and stability.

Molecular Targets and Pathways Involved:

Epoxy Group: Reacts with nucleophiles such as amines, alcohols, and thiols.

Silane Group: Forms bonds with inorganic materials, including metals, glass, and ceramics.

Comparaison Avec Des Composés Similaires

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane is compared with other similar compounds, highlighting its uniqueness:

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane: Similar structure but lacks the methyl group, leading to different reactivity and applications.

3-(Trimethoxysilyl)propylamine: Contains an amine group instead of an epoxy group, resulting in different chemical properties and uses.

3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, making it suitable for different polymerization reactions.

These compounds are used in various applications, but this compound stands out due to its unique combination of epoxy and silane functionalities, which provide superior adhesion and chemical resistance.

Activité Biologique

2-(3,4-Epoxycyclohexyl)ethyl(methyl)dimethoxysilane (CAS No. 97802-57-8) is a silane compound with significant applications in materials science, particularly in the synthesis of epoxy resins and coatings. Recent studies have begun to explore its biological activity, focusing on its interactions with cellular systems and potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, highlighting key findings from various research studies.

- Molecular Formula : C11H22O3Si

- Molecular Weight : 246.38 g/mol

- Boiling Point : 95-97 °C at 0.25 mmHg

- Density : 1.065 g/mL

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its epoxy group, which can undergo ring-opening reactions in the presence of nucleophiles such as amines and alcohols. This reactivity allows it to form covalent bonds with various biomolecules, potentially modifying their structure and function.

Key Interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways by forming covalent bonds at active sites, similar to other silane compounds that interact with proteins and enzymes .

- Cell Signaling Modulation : It has been observed to influence cell signaling pathways by altering phosphorylation states of proteins, which can lead to changes in cellular responses .

Cellular Effects

Research indicates that this compound can affect various cellular processes:

- Cell Viability : At low concentrations, it promotes cell viability and proliferation; however, higher concentrations may induce cytotoxicity .

- Gene Expression : The compound has been shown to modulate gene expression through interactions with transcription factors, impacting metabolic processes within cells .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that:

- Low Doses : Enhance enzyme activity and promote beneficial cellular signaling.

- High Doses : Lead to adverse effects such as inflammation and cellular damage .

Case Studies

A recent study focused on the synthesis of related compounds revealed insights into the biological implications of silane derivatives:

- Study on Epoxy Resins : The incorporation of this compound into epoxy resin formulations resulted in improved mechanical properties and thermal stability, which are crucial for biomedical applications .

- Cytotoxicity Assessment : In vitro assays demonstrated that specific formulations containing this silane exhibited lower cytotoxicity compared to traditional epoxy systems, suggesting a potential for safer biomedical materials .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Modulates cell signaling; inhibits enzymes | Covalent bonding with nucleophiles |

| 5-Fluoro-2,3-dihydro-1H-inden-2-amine | Alters neurotransmitter activity | Binding to receptors |

| 2-Aminoindane | Varies; less defined | Non-covalent interactions |

This comparison highlights the unique properties of this compound due to its specific chemical structure and reactivity profile.

Propriétés

IUPAC Name |

dimethoxy-methyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-12-15(3,13-2)7-6-9-4-5-10-11(8-9)14-10/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQTWNAJXFHMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCC1CCC2C(C1)O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563824 | |

| Record name | Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97802-57-8 | |

| Record name | Dimethoxy(methyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.